5-Bromo-3-iodo-1-methylpyridin-2-one
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Overview
Description
5-Bromo-3-iodo-1-methylpyridin-2-one: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine and iodine atoms attached to the pyridine ring, along with a methyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-1-methylpyridin-2-one typically involves the halogenation of a pyridine derivative. One common method is the bromination of 3-iodo-1-methylpyridin-2-one using bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure selective halogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-iodo-1-methylpyridin-2-one can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The ketone group in the compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: The products of cross-coupling reactions are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
Chemistry: 5-Bromo-3-iodo-1-methylpyridin-2-one is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-1-methylpyridin-2-one involves its interaction with specific molecular targets. The halogen atoms and the ketone group can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and coordination with metal ions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one: This compound has a similar structure but with a methoxy group instead of a ketone group.
5-Bromo-1-methylpyridin-2(1H)-one: This compound lacks the iodine atom and has different reactivity and applications.
3-Bromo-5-iodopyridine: This compound is similar but lacks the methyl and ketone groups, leading to different chemical properties.
Uniqueness: 5-Bromo-3-iodo-1-methylpyridin-2-one is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The combination of these halogens with the methyl and ketone groups makes this compound versatile for various chemical transformations and applications.
Properties
IUPAC Name |
5-bromo-3-iodo-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSGRISBCHWYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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